molecular formula C12H16O2 B13632809 1-(2-Hydroxy-5-propylphenyl)propan-1-one

1-(2-Hydroxy-5-propylphenyl)propan-1-one

Cat. No.: B13632809
M. Wt: 192.25 g/mol
InChI Key: ZNLWMCOXTKSIIG-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-propylphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of phenylpropanone, characterized by the presence of a hydroxy group and a propyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-propylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-5-propylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-5-propylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 1-(2-oxo-5-propylphenyl)propan-1-one.

    Reduction: Formation of 1-(2-hydroxy-5-propylphenyl)propan-1-ol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

1-(2-Hydroxy-5-propylphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-propylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(2-Hydroxy-5-propylphenyl)propan-1-one can be compared with other similar compounds, such as:

    2-Hydroxy-1-phenylpropan-1-one: Similar structure but lacks the propyl group, leading to different chemical and biological properties.

    2-Hydroxy-2-methylpropiophenone: Contains a methyl group instead of a propyl group, affecting its reactivity and applications.

    2’-Hydroxy-5’-methylpropiophenone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-hydroxy-5-propylphenyl)propan-1-one

InChI

InChI=1S/C12H16O2/c1-3-5-9-6-7-12(14)10(8-9)11(13)4-2/h6-8,14H,3-5H2,1-2H3

InChI Key

ZNLWMCOXTKSIIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C(=O)CC

Origin of Product

United States

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